molecular formula C38H40O18 B1342905 6'''-Feruloylspinosin CAS No. 77690-92-7

6'''-Feruloylspinosin

Cat. No. B1342905
CAS RN: 77690-92-7
M. Wt: 784.7 g/mol
InChI Key: WZAXZHIVHPRTIU-IHIXZLSHSA-N
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Description

6’‘’-Feruloylspinosin is a flavonoid isolated from the seeds of Ziziphus jujuba . It can cross the blood-brain barrier and enhance the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons .


Synthesis Analysis

The purities of zizyphusine, spinosin, and 6’‘’-feruloylspinosin were 98.6%, 98.2%, and 99.0%, respectively. These were obtained from 31.20 g defatted ZSS through 4 steps: ultrasonic extraction, purification with macroporous resin, separation with flash chromatography, and purification by high-pressure preparative chromatography .


Molecular Structure Analysis

The molecular weight of 6’‘’-Feruloylspinosin is 784.71 and its formula is C38H40O18 .


Chemical Reactions Analysis

A sensitive, reliable, and accurate HPLC-MS/MS method was developed and validated for the quantification of 6’‘’-feruloylspinosin in rat plasma and tissues . The degradation kinetics and the rate constants were correlated with the concentration of sample solutions and the degradation process could be classified as an apparent first-order kinetic reaction .


Physical And Chemical Properties Analysis

6’‘’-Feruloylspinosin appears as a solid, light yellow to yellow in color . Its solubility in DMSO is 100 mg/mL .

Scientific Research Applications

1. Cardioprotection in Acute Myocardial Ischemia and Reperfusion

  • Methods of Application: In the study, the left anterior descending artery (LAD) was occluded to induce myocardial ischemia in rats. 6’‘’-Feruloylspinosin (5 mg/kg) was then intraperitoneally injected into the rats 30 minutes before LAD ligation .
  • Results: Pretreatment with 6’‘’-Feruloylspinosin significantly attenuated myocardial tissue injury, reduced myocardial enzyme release and cell apoptosis in AMI rats. It also promoted autophagy, reduced glycogen synthase kinase-3β (GSK3β) phosphorylation at Tyr216, and increased peroxisome proliferator-activated receptor γ coactivator (PGC)‐1α and its downstream signaling proteins, including nuclear factor (erythroid‐derived 2)‐like 2 (Nrf2) and hemeoxygenase1 (HO‐1) .

2. Neuroprotection in Aβ1-42-Induced SH-SY5Y Cells Injury

  • Results: 6’‘’-Feruloylspinosin could inhibit Aβ1-42-induced apoptosis and improve cell viability. It could also reduce intracellular reactive oxygen species and malondialdehyde levels, increase glutathione peroxidase activity, and upregulate cell mitochondrial membrane potential level .

3. Antioxidant Activity

  • Summary of Application: 6’‘’-Feruloylspinosin has been found to have antioxidant activity. This application is particularly relevant in the context of aging and diseases such as cancer, diabetes, and cardiovascular disease, which are closely related to the increase in the number of free radicals and their induced oxidation reactions .
  • Results: 6’‘’-Feruloylspinosin could remove free radicals in the body, thus potentially being used as an antioxidant .

4. Enhancement of GABAAα1, GABAAα5, GABABR1 mRNA Expression

  • Summary of Application: 6’‘’-Feruloylspinosin has been found to enhance the expression of GABAAα1, GABAAα5, GABABR1 mRNA in rat hippocampal neurons . This application is particularly relevant in the context of neurological disorders that involve GABAergic neurotransmission.
  • Results: 6’‘’-Feruloylspinosin could increase the transcription level of GABAAα1, GABAAα5, GABABR1 mRNA significantly .

5. Treatment of Insomnia and Anxiety

  • Summary of Application: 6’‘’-Feruloylspinosin is found in Zizyphi Spinosi Semen (ZSS), the mature seeds of Ziziphus jujuba, which are used for the treatment of insomnia and anxiety . This application is particularly relevant in the context of psychiatric disorders that involve sleep and anxiety.
  • Results: The seeds of Ziziphus jujuba, which contain 6’‘’-Feruloylspinosin, have been clinically effective in the treatment of patients with insomnia and anxiety .

6. Antioxidant Activity

  • Summary of Application: 6’‘’-Feruloylspinosin has been found to have antioxidant activity. This application is particularly relevant in the context of aging and diseases such as cancer, diabetes, and cardiovascular disease, which are closely related to the increase in the number of free radicals and their induced oxidation reactions .
  • Results: 6’‘’-Feruloylspinosin could remove free radicals in the body, thus potentially being used as an antioxidant .

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXZHIVHPRTIU-IHIXZLSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'''-Feruloylspinosin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
M Gu, P He, C Lyu, X Liu, Y Xu… - Molecular …, 2019 - spandidos-publications.com
… Following this evidence, the present study identified that both spinosin and 6‴-feruloylspinosin could enhance the expression of LC3B-II, while 6‴-feruloylspinosin could reduce the …
Number of citations: 8 www.spandidos-publications.com
P Song, Y Zhang, L Qiao, J Liu, J Xie… - Journal of Liquid …, 2016 - Taylor & Francis
… impact the stability of 6‴-feruloylspinosin, we incubated 6‴-feruloylspinosin with the extract … The results showed that 6‴-feruloylspinosin decomposed rapidly in the first-4 hr at 37C, but …
L Qiao, Y Liu, X Chen, J Xie, Y Zhang, K Yang… - … of Pharmaceutical and …, 2016 - Elsevier
… 6′′′-feruloylspinosin in rats with puerarin as the internal standard (IS). The pharmacokinetic and tissue distribution of 6′′′-feruloylspinosin … 6′′′-feruloylspinosin in the future. …
KD Bao, P Li, LW Qi, HJ Li, L Yi, W Wang… - Chemical and …, 2009 - jstage.jst.go.jp
… (6-feruloylspinosin) was found in both plasma and feces samples but not in urine. It was supposed that 6feruloylspinosin … spinosin and/or 6-feruloylspinosin by hepatic metabolism or …
Number of citations: 54 www.jstage.jst.go.jp
JR Wang, YZ Hu, X Han, K Ding - Natural Product …, 2020 - journals.sagepub.com
… mg spinosin, and 80.5 mg 6′′′-feruloylspinosin were obtained after ultrasonic extraction… The purities of zizyphusine, spinosin, and 6′′′-feruloylspinosin were 98.6%, 98.2%, and …
Y Wu, F He, Q Pan, Y Shi, Z Min, J Liang - Chemistry of Natural …, 2011 - Springer
… The 1 H and 13 C NMR spectra showed the presence of an apigenin 7-methyl ether moiety and two sugar residues which were in good agreement with those of 6‴-feruloylspinosin (3) […
T Yang, X Zhao, Y Zhang, J Xie, A Zhou - Science of the Total Environment, 2020 - Elsevier
… This study aims to investigate the neuroprotective effects of 6‴-feruloylspinosin (6-FS), one of the main active flavonoid components in Sour Jujube seeds, on beta-amyloid (Aβ) protein …
SY Lee, JY Lee, JS Kim, JH Lee… - Korean Journal of …, 2012 - koreascience.kr
… On the basis of spectroscopic methods and comparison with literature values their structures were elucidated as 6'''-feruloylspinosin (3), nicotiflorin (5), 6'''-p-coumaroylspinosin (6), …
Number of citations: 18 koreascience.kr
Y Chen, E Jiang, J Yan, Y Tao - Biomedical Chromatography, 2020 - Wiley Online Library
… for the simultaneous quantification of 6′′′-feruloylspinosin, spinosin, jujuboside A, and … For DG, half-life values (t 1/2 ) of 6′′′-feruloylspinosin and C max of jujuboside A were …
C Du, Y Yan, C Shen, X Cui, X Pei, X Qin - Journal of pharmaceutical …, 2020 - Elsevier
… In our study, we found that the response for 6‴-feruloylspinosin in the negative ion mode was slightly better than that in the positive ion mode. Moreover, the intensity of spinosin in the …

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